SHAAGtide

Inflammation Chemotaxis FPR2 Pharmacology

SHAAGtide is a 50-100x more potent natural FPR2 agonist vs. other ligands. Unique selectivity profile: equipotent with CCL23 Δ24 at FPR2 but completely inactive at CCR1, enabling clean FPR2 signaling studies without CCR1 interference. Validated for in vivo neutrophil recruitment. This functional selectivity eliminates confounding variables, making it the definitive control for FPR2/CCR1 discrimination assays.

Molecular Formula C90H149N29O22S2
Molecular Weight 2053.5 g/mol
Cat. No. B10822507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHAAGtide
Molecular FormulaC90H149N29O22S2
Molecular Weight2053.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N
InChIInChI=1S/C90H149N29O22S2/c1-12-48(6)71(117-79(132)57(22-15-16-30-91)107-76(129)58(23-17-31-99-89(94)95)108-77(130)59(24-18-32-100-90(96)97)109-84(137)64(38-52-40-101-56-21-14-13-20-54(52)56)113-82(135)62(36-46(2)3)112-75(128)55(92)28-34-142-10)87(140)102-42-69(123)119-33-19-25-67(119)86(139)111-60(26-27-68(93)122)78(131)110-61(29-35-143-11)80(133)118-72(51(9)121)88(141)115-63(37-47(4)5)83(136)116-66(44-120)85(138)114-65(39-53-41-98-45-104-53)81(134)106-50(8)74(127)105-49(7)73(126)103-43-70(124)125/h13-14,20-21,40-41,45-51,55,57-67,71-72,101,120-121H,12,15-19,22-39,42-44,91-92H2,1-11H3,(H2,93,122)(H,98,104)(H,102,140)(H,103,126)(H,105,127)(H,106,134)(H,107,129)(H,108,130)(H,109,137)(H,110,131)(H,111,139)(H,112,128)(H,113,135)(H,114,138)(H,115,141)(H,116,136)(H,117,132)(H,118,133)(H,124,125)(H4,94,95,99)(H4,96,97,100)/t48-,49-,50-,51+,55-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,71-,72-/m0/s1
InChIKeyULUOXCRNSRVJPE-MJRHPTFMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SHAAGtide (CAS 510732-22-6) – Basic Characteristics and Identity for Procurement


SHAAGtide is an 18-amino acid peptide (sequence: MLWRRKIGPQMTLSHAAG) derived from the proteolytic cleavage of the human chemokine CCL23 [1]. It functions as a full agonist at the formyl peptide receptor 2 (FPR2, also known as FPRL1) [2][3]. The peptide has a molecular weight of 2053.46 Da and is supplied as a lyophilized powder with a purity greater than 95% by HPLC [4].

SHAAGtide Procurement – Why Generic FPR2 Agonist Substitution Fails


Simple interchange with other FPR2 agonists is not possible due to the unique biological origin and selective receptor engagement profile of SHAAGtide. Unlike synthetic FPR2 agonists such as WKYMVm, which exhibit a different potency rank order and signaling bias, SHAAGtide is a naturally derived peptide with an EC50 of 19 nM and a 50- to 100-fold higher potency than all other known natural FPRL1 ligands [1]. Critically, SHAAGtide is equipotent with the related CCL23 Δ24 peptide at FPR2 but is completely inactive at the CCR1 receptor, whereas CCL23 Δ24 is a potent dual agonist of both receptors [2]. This functional selectivity for FPR2 over CCR1 is a key differentiator that generic substitution would eliminate, fundamentally altering experimental outcomes.

SHAAGtide Quantitative Differentiation Evidence – Comparative Potency and Selectivity Data


SHAAGtide vs. Other Natural FPRL1 Ligands – Superior Potency

SHAAGtide demonstrates significantly higher potency compared to all other known natural ligands for FPRL1. In a direct comparison of functional activity, SHAAGtide was found to be 50- to 100-fold more potent than any other natural agent previously reported to act on the FPRL1 receptor [1].

Inflammation Chemotaxis FPR2 Pharmacology

SHAAGtide Functional Selectivity – FPR2 Agonist Without CCR1 Activity

SHAAGtide is a selective FPR2 agonist. It is equipotent with the precursor peptide CCL23 Δ24 in activating the FPR2 receptor, but crucially, it is inactive at the CCR1 receptor [1]. In contrast, CCL23 Δ24 is a potent dual agonist of both FPR2 and CCR1 [1]. This functional selectivity was confirmed in cell-based assays, where SHAAGtide did not induce signaling in CCR1-expressing cells [1].

Receptor Selectivity Chemokine Signaling Immune Cell Recruitment

SHAAGtide vs. WKYMVm and CCL23β Δ24 – Quantitative Potency Comparison (EC50)

In a standardized cell-based receptor-signaling assay using L1.2 cells expressing FPRL1, the EC50 of SHAAGtide was determined to be 19 nM [1]. Under the same assay conditions, the synthetic peptide WKYMVm showed a much higher potency (EC50 = 0.2 nM), while the closely related peptide CCL23β Δ24 had an EC50 of 11 nM [1].

Receptor Pharmacology Dose-Response FPR2 Signaling

SHAAGtide – Recommended Research and Industrial Application Scenarios


Studies of FPR2-Specific Signaling Pathways in Inflammation

The selective activity of SHAAGtide at FPR2, combined with its complete lack of activity at CCR1, makes it an ideal tool for dissecting FPR2-specific signaling cascades [1]. In contrast to dual agonists like CCL23 Δ24, SHAAGtide ensures that any observed cellular response—such as chemotaxis, cytokine production, or calcium flux—is solely attributable to FPR2 activation, eliminating confounding CCR1-mediated effects [1].

In Vivo Models of Leukocyte Recruitment and Inflammation

SHAAGtide is validated for in vivo use and has been shown to recruit leukocytes, including neutrophils, to mouse skin following intradermal injection [2]. Its 50- to 100-fold higher potency compared to other natural FPRL1 ligands [3] supports its use in animal models of inflammation where a robust, natural ligand-driven response is desired.

Functional Selectivity Benchmarking and Control Experiments

SHAAGtide serves as a critical control reagent when investigating the biological effects of the related peptide CCL23 Δ24. Because SHAAGtide is equipotent with CCL23 Δ24 at FPR2 but inactive at CCR1, researchers can use it to discriminate FPR2-dependent from CCR1-dependent outcomes in parallel experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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